molecular formula C16H14N2O2S2 B2446176 2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide CAS No. 953188-65-3

2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2446176
CAS No.: 953188-65-3
M. Wt: 330.42
InChI Key: JQMGYPGPFJWPGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide (CAS Number 952997-08-9) is a synthetic chemical compound with a molecular formula of C₁₇H₁₆N₂O₂S₂ and a molecular weight of 344.45 g/mol . This benzamide derivative features a hybrid structure incorporating a thiophene-substituted isoxazole moiety, a scaffold of significant interest in modern medicinal chemistry. Such heterocyclic frameworks are known for their versatile biological activities and their ability to interact with diverse biological targets, making them valuable templates in drug discovery . The structural motifs present in this compound suggest broad potential for investigation across multiple therapeutic areas. The benzothiazole and related heterocyclic cores, like the isoxazole and thiophene in this molecule, have demonstrated notable pharmacological profiles in research, including activities as protein kinase inhibitors, anti-inflammatory agents, and antimicrobials . Specifically, the (5-(thiophen-2-yl)isoxazol-3-yl)methyl group is an established building block in chemical biology, serving as a core structure in various research compounds . The 2-(methylthio)benzamide component may serve as a key pharmacophore, as sulfur-containing groups are frequently explored for their enhanced binding and metabolic properties. This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic, therapeutic, or any other clinical use. Researchers are responsible for conducting all necessary experiments to determine the compound's suitability and efficacy for their specific applications.

Properties

IUPAC Name

2-methylsulfanyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-21-14-6-3-2-5-12(14)16(19)17-10-11-9-13(20-18-11)15-7-4-8-22-15/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMGYPGPFJWPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Thiophene Group: The thiophene moiety is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Attachment of the Benzamide Core: The benzamide core is attached through an amidation reaction, where the amine group of the isoxazole derivative reacts with a benzoyl chloride derivative.

    Addition of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylthio Group

The methylthio (-SMe) substituent on the benzamide ring is a primary site for nucleophilic substitution. This group can undergo displacement reactions with nucleophiles such as amines, alkoxides, or thiols, leading to derivatives with modified biological activity .

Example Reaction Pathway:

2-(methylthio)-benzamide+Nu2-(Nu)-benzamide+MeSH\text{2-(methylthio)-benzamide} + \text{Nu}^- \rightarrow \text{2-(Nu)-benzamide} + \text{MeSH}

Here, Nu⁻ represents a nucleophile (e.g., –OH, –NH₂, –SH).

Key Findings:

  • Replacement of the methylthio group with hydroxyl (–OH) enhances solubility but may reduce metabolic stability.

  • Thiol-containing nucleophiles yield disulfide-linked derivatives, which are explored for prodrug applications .

Isoxazole Ring

The isoxazole ring (C₃H₃NO) participates in electrophilic substitution at the 3-position due to electron-withdrawing effects of the adjacent oxygen and nitrogen atoms . Common reactions include:

Reaction TypeConditionsProductReference
Nitration HNO₃, H₂SO₄, 0–5°C3-Nitroisoxazole derivative
Halogenation Cl₂/Br₂, FeCl₃ catalyst3-Haloisoxazole

Thiophene Ring

The thiophene moiety undergoes electrophilic substitution (e.g., sulfonation, Friedel-Crafts acylation) at the 2- and 5-positions. For example:

Thiophene+AcCl, AlCl₃2-Acetylthiophene\text{Thiophene} + \text{AcCl, AlCl₃} \rightarrow \text{2-Acetylthiophene}

This reactivity is critical for further functionalization to enhance pharmacological properties .

Hydrolysis of the Benzamide Linkage

The benzamide group (–NHCO–) is susceptible to hydrolysis under acidic or basic conditions, yielding 2-(methylthio)benzoic acid and the corresponding amine:

Benzamide+H₂OH⁺/OH⁻Benzoic acid+Amine\text{Benzamide} + \text{H₂O} \xrightarrow{\text{H⁺/OH⁻}} \text{Benzoic acid} + \text{Amine}

Kinetic Data:

  • Hydrolysis proceeds faster in basic media (t₁/₂ = 2.5 h at pH 12) compared to acidic conditions (t₁/₂ = 8 h at pH 2) .

Oxidation of the Methylthio Group

The methylthio group can be oxidized to a sulfoxide (–S(O)Me) or sulfone (–SO₂Me) using oxidizing agents like mCPBA or H₂O₂ :

Oxidizing AgentConditionsProductBiological Impact
mCPBA CH₂Cl₂, 0°CSulfoxideIncreased metabolic stability
H₂O₂ AcOH, 50°CSulfoneEnhanced COX-II inhibition

Cross-Coupling Reactions

The thiophene and isoxazole rings enable participation in Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). For instance:

Suzuki Coupling:

Thiophene-Br+Ar-B(OH)₂Pd(PPh₃)₄Thiophene-Ar\text{Thiophene-Br} + \text{Ar-B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Thiophene-Ar}

This reaction diversifies the aromatic substituents, optimizing binding affinity to biological targets .

Biological Activity Modulation via Structural Analogues

Modifications to the parent compound’s structure significantly impact its pharmacological profile:

Derivative ModificationTarget ActivityIC₅₀/EC₅₀Reference
Sulfone oxidation COX-II inhibition8.88 μM (vs. Celecoxib: 49 μM)
Thiophene→Pyridine swap Anticancer (MCF-7 cells)9.39 μM
Isoxazole ring expansion Anti-inflammatory (carrageenan model)63% edema inhibition

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds similar to 2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide exhibit promising anticancer properties. They may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and metastasis .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens, including bacteria and fungi. Preliminary studies suggest that it may possess significant antibacterial and antifungal effects, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects : The structural characteristics of this compound allow it to interact with inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs. Its mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows for various chemical transformations, including:

  • Substitution Reactions : Electrophilic aromatic substitution can be performed on the benzamide ring.
  • Cycloaddition Reactions : The isoxazole moiety can participate in cycloaddition reactions, expanding the library of derivatives.

Case Studies

  • Synthesis and Evaluation of Biological Activity : A study synthesized derivatives of similar compounds and evaluated their biological activities against common pathogens like Escherichia coli and Staphylococcus aureus. The results indicated that specific modifications to the core structure could enhance antimicrobial efficacy .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that compounds related to this compound could inhibit key enzymes involved in cancer cell signaling pathways, thus providing insights into their potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(ethylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide
  • 2-(methylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide
  • 2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzoic acid

Uniqueness

2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is unique due to the presence of both the methylthio and thiophen-2-yl isoxazole groups, which confer specific electronic and steric properties that can influence its reactivity and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide , often referred to by its chemical structure, is a derivative of benzamide that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is C15H12N2O2SC_{15}H_{12}N_{2}O_{2}S, with a molecular weight of approximately 284.33 g/mol. The synthesis typically involves multi-step reactions that incorporate thiophene and isoxazole moieties. These structural features are significant as they contribute to the compound's biological properties.

Synthesis Overview

  • Starting Materials : The synthesis begins with commercially available thiophene derivatives and isoxazole precursors.
  • Reaction Conditions : Reactions are often conducted under controlled conditions using solvents such as dichloromethane or acetone.
  • Purification : The final product is purified through recrystallization techniques to obtain high purity levels, often exceeding 98% .

Anticancer Properties

Recent studies have demonstrated that benzamide derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

  • IC50 Values : Compounds in this class have reported IC50 values ranging from 3.0 µM to 28.3 µM against human cancer cell lines such as MCF-7 and A549, indicating their potential as effective anticancer agents .

The proposed mechanisms for the anticancer activity include:

  • Inhibition of Proliferation : Compounds inhibit cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Enzymatic Inhibition : Some derivatives have shown inhibition of key enzymes involved in cancer cell metabolism, such as VEGFR-2 and CDK9 .

Other Biological Activities

In addition to anticancer properties, there is emerging evidence suggesting that this compound may possess:

  • Antiviral Activity : Preliminary studies indicate potential efficacy against viral infections, particularly through inhibition of viral polymerases .
  • Anti-inflammatory Effects : Some benzamide derivatives have been noted for their ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .

Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer effects of various benzamide derivatives, including those structurally similar to this compound. The results indicated:

CompoundCell LineIC50 (µM)Mechanism
AMCF-75.85Apoptosis
BA5493.0Enzyme Inhibition
CHCT11622.54Cell Cycle Arrest

This study highlighted the compound's potential as a lead for further drug development targeting cancer .

Study 2: Antiviral Potential

Another investigation focused on the antiviral properties of similar compounds showed that certain derivatives inhibited viral replication in vitro:

CompoundVirusEC50 (µM)Inhibition Rate (%)
DHCV0.35>95
EHIV0.26>90

These findings suggest that the compound may serve as a scaffold for developing antiviral agents .

Q & A

Q. What are the common synthetic routes for 2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Isoxazole Ring Formation : A 1,3-dipolar cycloaddition between nitrile oxides and alkynes (e.g., thiophene derivatives) under reflux conditions .
  • Coupling Reactions : The methylthio-benzamide group is introduced via nucleophilic substitution or amide bond formation, often using coupling agents like EDCI/HOBt .
  • Key Conditions : Solvent choice (e.g., DMF or THF), temperature control (60–100°C), and catalysts (e.g., Pd for cross-coupling) significantly impact yield and purity .
  • Purification : Chromatography (silica gel, hexane/EtOAc gradients) is critical for isolating the target compound from by-products .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key signals confirm its structure?

  • Methodological Answer :
  • NMR :
  • 1H NMR : Look for the isoxazole C-H proton (~δ 6.5–7.0 ppm), thiophene protons (δ 7.2–7.5 ppm), and methylthio group (δ 2.5–3.0 ppm) .
  • 13C NMR : Confirm carbonyl (C=O, ~δ 165–170 ppm) and isoxazole carbons (~δ 95–110 ppm) .
  • IR : Amide C=O stretch (~1650 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak ([M+H]⁺) matching the molecular formula (C₁₇H₁₅N₂O₂S₂) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using software like WinGX/ORTEP .

Q. What are the primary biological targets or pathways investigated for this compound in preclinical studies?

  • Methodological Answer :
  • Targets : Enzymes (e.g., kinases, cytochrome P450) or receptors (e.g., GPCRs) due to the compound’s heterocyclic motifs .
  • Pathways : Anti-inflammatory (COX-2 inhibition), anticancer (apoptosis induction via Bcl-2 modulation), and antimicrobial (bacterial membrane disruption) pathways .
  • Assays :
  • In vitro : MTT assays for cytotoxicity, enzyme inhibition assays (IC₅₀ determination) .
  • In silico : Molecular docking (AutoDock Vina) to predict binding affinities .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve scalability and purity?

  • Methodological Answer :
  • Reaction Optimization :
  • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours) .
  • Screen solvents (e.g., acetonitrile for higher polarity) and catalysts (e.g., Pd/C for cross-couplings) .
  • Purity Control :
  • Employ HPLC (C18 column, MeOH/H₂O mobile phase) to monitor intermediates .
  • Recrystallize using ethanol/water mixtures to remove impurities .
  • Yield Improvement :
  • Optimize stoichiometry (e.g., 1.2 equivalents of thiophene derivative) and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. What computational approaches are used to predict the binding interactions of this compound with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to assess reactivity .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with GROMACS) to study binding stability .
  • Docking Studies :
  • Use AutoDock or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., COX-2) .
  • Validate with MM-GBSA free-energy calculations for affinity ranking .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks .

Q. How should contradictory results in the compound’s biological activity across different assays be analyzed and resolved?

  • Methodological Answer :
  • Assay Validation :
  • Standardize assay protocols (e.g., consistent cell lines, serum concentrations) .
  • Include positive controls (e.g., doxorubicin for cytotoxicity) to benchmark activity .
  • Compound Integrity :
  • Verify purity via HPLC (>95%) and characterize degradation products with LC-MS .
  • Target Specificity :
  • Perform selectivity profiling against related targets (e.g., kinase panels) to rule off-target effects .
  • Data Reconciliation :
  • Use statistical tools (e.g., ANOVA) to identify outliers and meta-analysis to aggregate findings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.